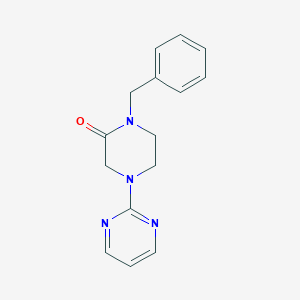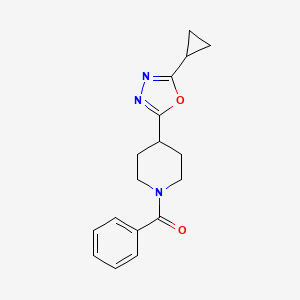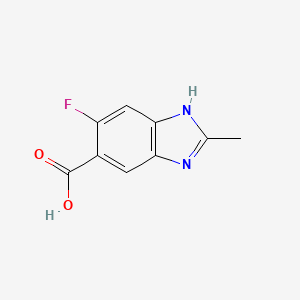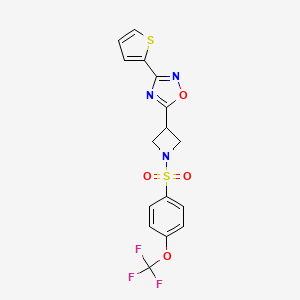![molecular formula C6H6N2O2S B3015752 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid CAS No. 933753-92-5](/img/structure/B3015752.png)
2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid” is a chemical compound with the CAS Number: 933753-92-5 . It has a molecular weight of 170.19 . The IUPAC name for this compound is 2,3-dihydropyrazolo[5,1-b][1,3]thiazole-7-carboxylic acid .
Synthesis Analysis
The synthesis of pyrazolo[5,1-b]thiazole-based heterocycles has been described in the literature . The synthesized compounds were characterized by IR, 1H and 13C NMR spectroscopy, and mass spectrometry .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6N2O2S/c9-6(10)4-3-7-8-1-2-11-5(4)8/h3H,1-2H2,(H,9,10) . This code provides a specific representation of the molecule’s structure.
科学的研究の応用
Antimicrobial Activity
The thiazole and pyrazole moieties of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid have been extensively studied for their antimicrobial properties. These compounds have shown promising results against a range of microbial pathogens. The synthesis of novel pyrazolo[5,1-b]thiazole-based heterocycles has led to the development of potential new drugs with antimicrobial capabilities, which could be crucial in the fight against antibiotic-resistant strains .
Anticancer Agents
Research indicates that derivatives of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid have potential as anticancer agents. The structural combination of thiazole and pyrazole rings has been found to interact with various biological targets, showing activity against cancer cells. Some derivatives have been evaluated for their ability to inhibit topoisomerase II alpha, a key enzyme in DNA replication and cell proliferation, making them promising candidates for cancer therapy .
Antifungal Applications
The antifungal properties of thiazole derivatives, including 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid, are well-documented. These compounds can be used to develop topical treatments for skin infections caused by fungi. The effectiveness of these compounds against various fungal pathogens highlights their importance in pharmaceutical applications, particularly in treating conditions like athlete’s foot and ringworm .
将来の方向性
作用機序
Target of Action
The primary targets of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that the main approach to both functionalized and fused pyrazoles is the condensation reactions of 1,3-difunctional electrophilic substrates with hydrazines .
Biochemical Pathways
The compound is likely to interact with multiple biochemical pathways due to its complex structure .
Pharmacokinetics
The pharmacokinetic properties of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation. These properties will have a significant impact on the compound’s bioavailability .
Result of Action
Some compounds showed superior cytotoxic activities against certain cell lines , suggesting that 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid may also have potential cytotoxic effects.
Action Environment
The action, efficacy, and stability of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature
特性
IUPAC Name |
2,3-dihydropyrazolo[5,1-b][1,3]thiazole-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-6(10)4-3-7-8-1-2-11-5(4)8/h3H,1-2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEZAYVCCMJVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=NN21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-mesityl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3015671.png)
![2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B3015673.png)
![2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B3015675.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone](/img/structure/B3015677.png)

![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3015681.png)






methanone](/img/structure/B3015692.png)